molecular formula C14H21NO4 B3826862 6-deoxy-N-(3,4-dimethylphenyl)hexopyranosylamine

6-deoxy-N-(3,4-dimethylphenyl)hexopyranosylamine

Cat. No. B3826862
M. Wt: 267.32 g/mol
InChI Key: JWZXDMQOJGLNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-deoxy-N-(3,4-dimethylphenyl)hexopyranosylamine, also known as DNPH, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications.

Mechanism of Action

The mechanism of action of 6-deoxy-N-(3,4-dimethylphenyl)hexopyranosylamine is not fully understood, but it is believed to interact with carbohydrate-binding proteins by mimicking the natural ligands of these proteins. This interaction may lead to changes in protein function and downstream signaling pathways.
Biochemical and Physiological Effects:
6-deoxy-N-(3,4-dimethylphenyl)hexopyranosylamine has been shown to have a range of biochemical and physiological effects, including the inhibition of carbohydrate-binding proteins, modulation of immune responses, and potential anti-inflammatory effects. 6-deoxy-N-(3,4-dimethylphenyl)hexopyranosylamine has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-deoxy-N-(3,4-dimethylphenyl)hexopyranosylamine in lab experiments is its ability to selectively interact with carbohydrate-binding proteins, allowing for the study of these proteins in isolation. However, 6-deoxy-N-(3,4-dimethylphenyl)hexopyranosylamine can be difficult to synthesize and may not be readily available in large quantities, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 6-deoxy-N-(3,4-dimethylphenyl)hexopyranosylamine. One area of interest is the development of more efficient synthesis methods for 6-deoxy-N-(3,4-dimethylphenyl)hexopyranosylamine and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of 6-deoxy-N-(3,4-dimethylphenyl)hexopyranosylamine and its potential applications in cancer therapy and other areas of medicine. Finally, 6-deoxy-N-(3,4-dimethylphenyl)hexopyranosylamine may have applications in the development of new materials or as a tool for studying carbohydrate-protein interactions in complex biological systems.
In conclusion, 6-deoxy-N-(3,4-dimethylphenyl)hexopyranosylamine is a synthetic compound that has significant potential applications in scientific research. Its unique chemical structure and ability to selectively interact with carbohydrate-binding proteins make it an important tool for studying these proteins and their functions. While there are limitations to its use in lab experiments, further research on 6-deoxy-N-(3,4-dimethylphenyl)hexopyranosylamine and related compounds may lead to new discoveries and applications in medicine, biochemistry, and other fields.

Scientific Research Applications

6-deoxy-N-(3,4-dimethylphenyl)hexopyranosylamine has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the main areas of research for 6-deoxy-N-(3,4-dimethylphenyl)hexopyranosylamine is its use as a chemical probe for studying carbohydrate-protein interactions. 6-deoxy-N-(3,4-dimethylphenyl)hexopyranosylamine can also be used as a building block for the synthesis of other biologically active compounds.

properties

IUPAC Name

2-(3,4-dimethylanilino)-6-methyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-7-4-5-10(6-8(7)2)15-14-13(18)12(17)11(16)9(3)19-14/h4-6,9,11-18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZXDMQOJGLNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)NC2=CC(=C(C=C2)C)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Deoxy-N-(3,4-dimethylphenyl)hexopyranosylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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